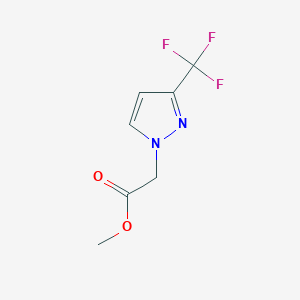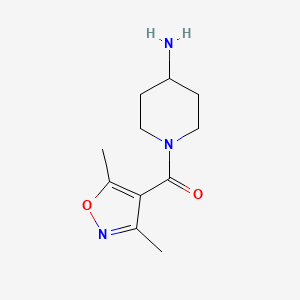![molecular formula C14H11F3O2 B1462604 3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol CAS No. 929289-41-8](/img/structure/B1462604.png)
3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Molecular Docking and Quantum Chemical Calculations
Studies like those conducted by Viji et al. (2020) explore molecular structures and spectroscopic data through quantum chemical calculations, offering insights into the fundamental vibrations, molecular parameters, and intramolecular charge transfer of similar compounds. This research aids in understanding the biological effects based on molecular docking results, suggesting potential applications in drug discovery and development (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Metabolism of Phenolics in Foods and Beverages
Clifford et al. (2022) review the metabolism of phenolics in coffee and plant-based foods, focusing on how phenyl-ring substitution and flux through β-oxidation pathways affect the generation of biologically active and inactive intermediates. This research highlights the complexity of dietary phenol metabolism and its implications for human health (Clifford, King, Kerimi, Pereira-Caro, & Williamson, 2022).
Synthesis and Structural Characterization
Research on the synthesis and crystal structure of compounds containing the trifluoromethyl group, such as the work by Liang (2009), provides valuable information on the chemical properties and potential applications of these compounds in materials science and pharmaceuticals (Liang, 2009).
Lability of the Trifluoromethyl Group
Studies like that by Belter (2010) explore the reactivity of the trifluoromethyl group under specific conditions, offering insights into the chemical behavior of trifluoromethyl phenyl ethers, which could be crucial for developing new chemical reactions and materials (Belter, 2010).
Photoactivation and Electrochemistry
Research by Raimer & Lindel (2013) on the photoactivation of compounds similar to 3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol in the presence of phenolic reaction partners introduces innovative strategies for chemical biology, suggesting the potential for "cleaner" chemical reactions (Raimer & Lindel, 2013).
Propriétés
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c15-14(16,17)11-4-1-3-10(7-11)9-19-13-6-2-5-12(18)8-13/h1-8,18H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQRNZGCIDGVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(Methylsulfanyl)benzoyl]piperidin-4-ol](/img/structure/B1462525.png)

![1-{[Cyclohexyl(methyl)carbamoyl]methyl}piperidine-2-carboxylic acid](/img/structure/B1462529.png)





![2-cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1462540.png)

